molecular formula C7H14F3N B2580038 5,5,5-Trifluoro-3,3-dimethylpentan-2-amine CAS No. 2248354-95-0

5,5,5-Trifluoro-3,3-dimethylpentan-2-amine

Cat. No.: B2580038
CAS No.: 2248354-95-0
M. Wt: 169.191
InChI Key: LVCMANSRIZOOCJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5,5,5-Trifluoro-3,3-dimethylpentan-2-amine is an organic compound with the molecular formula C7H14F3N It is characterized by the presence of three fluorine atoms and two methyl groups attached to a pentane backbone, making it a fluorinated amine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,5,5-Trifluoro-3,3-dimethylpentan-2-amine typically involves the introduction of trifluoromethyl groups into the pentane structure. One common method is the reaction of 3,3-dimethylpentan-2-one with a trifluoromethylating agent, such as trifluoromethyl iodide, in the presence of a base like potassium carbonate. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the intermediate products.

Industrial Production Methods

Industrial production of this compound may involve more scalable processes, such as continuous flow synthesis. This method allows for better control over reaction conditions and yields. The use of catalysts and optimized reaction parameters can enhance the efficiency and selectivity of the synthesis.

Chemical Reactions Analysis

Types of Reactions

5,5,5-Trifluoro-3,3-dimethylpentan-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding amides or nitriles.

    Reduction: Reduction reactions can convert the amine group to an alkyl group.

    Substitution: The trifluoromethyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed.

Major Products Formed

    Oxidation: Formation of amides or nitriles.

    Reduction: Formation of alkylated derivatives.

    Substitution: Formation of substituted amines or other functionalized compounds.

Scientific Research Applications

5,5,5-Trifluoro-3,3-dimethylpentan-2-amine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.

    Biology: Investigated for its potential as a bioactive molecule in drug discovery.

    Medicine: Explored for its potential therapeutic properties, particularly in the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 5,5,5-Trifluoro-3,3-dimethylpentan-2-amine involves its interaction with specific molecular targets. The trifluoromethyl groups can enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property can influence its binding to enzymes or receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    5,5,5-Trifluoro-3,3-dimethyl-2-pentanamine: A closely related compound with similar structural features.

    2,3-Dichloro-5-(trifluoromethyl)pyridine: Another fluorinated compound with different functional groups.

Uniqueness

5,5,5-Trifluoro-3,3-dimethylpentan-2-amine is unique due to its specific arrangement of trifluoromethyl and methyl groups on the pentane backbone. This configuration imparts distinct chemical and physical properties, making it valuable for various applications.

Properties

IUPAC Name

5,5,5-trifluoro-3,3-dimethylpentan-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14F3N/c1-5(11)6(2,3)4-7(8,9)10/h5H,4,11H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVCMANSRIZOOCJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C)(C)CC(F)(F)F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14F3N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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